InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3
.
The synthesis of 2-chloro-6-fluoro-4-methylquinoline typically involves cyclization reactions of appropriate precursors. One prevalent method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base. This reaction often requires careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of 2-chloro-6-fluoro-4-methylquinoline features a quinoline ring system substituted with chlorine at position 2, fluorine at position 6, and a methyl group at position 4.
2-Chloro-6-fluoro-4-methylquinoline participates in various chemical reactions due to its reactive functional groups.
The mechanism of action for compounds like 2-chloro-6-fluoro-4-methylquinoline often relates to their biological activity, particularly in antimicrobial and anticancer applications.
The applications of 2-chloro-6-fluoro-4-methylquinoline span several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2